N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
PD-153035 is a member of the class of quinazolines carrying a 3-bromophenylamino substituent at position 4 and two methoxy substituents at positions 6 and 7. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an epidermal growth factor receptor antagonist. It is a member of quinazolines, an aromatic amine, a secondary amino compound, a member of bromobenzenes and an aromatic ether. It is a conjugate base of a PD-153035(1+).
AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes.
AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes.
Brand Name:
Vulcanchem
CAS No.:
153436-54-5
VCID:
VC0003186
InChI:
InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
SMILES:
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC
Molecular Formula:
C16H14BrN3O2
Molecular Weight:
360.20 g/mol
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
CAS No.: 153436-54-5
VCID: VC0003186
Molecular Formula: C16H14BrN3O2
Molecular Weight: 360.20 g/mol
* For research use only. Not for human or veterinary use.

Description | PD-153035 is a member of the class of quinazolines carrying a 3-bromophenylamino substituent at position 4 and two methoxy substituents at positions 6 and 7. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an epidermal growth factor receptor antagonist. It is a member of quinazolines, an aromatic amine, a secondary amino compound, a member of bromobenzenes and an aromatic ether. It is a conjugate base of a PD-153035(1+). AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes. |
---|---|
CAS No. | 153436-54-5 |
Product Name | N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine |
Molecular Formula | C16H14BrN3O2 |
Molecular Weight | 360.20 g/mol |
IUPAC Name | N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine |
Standard InChI | InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) |
Standard InChIKey | LSPANGZZENHZNJ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | 4-((3-bromophenyl)amino)-6,7-dimethoxyquinazoline EBE-A22 N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine PD 153035 PD-153035 PD153035 |
Reference | [1]. Fry DW, et al. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science. 1994, 265(5175), 1093-1095. [2]. Bos M, et al. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. Clin Cancer Res. 1997, 3(11), 2099-2106. [3]. Kunkel MW, et al. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice. Invest New Drugs. 1996, 13(4), 295-302. [4]. Prada PO, et al. EGFR tyrosine kinase inhibitor (PD153035) improves glucose tolerance and insulin action in high-fat diet-fed mice. Diabetes. 2009 , 58(12), 2910-2919. |
PubChem Compound | 4705 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume